molecular formula C12H17ClFN B1531501 3-[(2-Fluorophenyl)methyl]piperidine hydrochloride CAS No. 745817-37-2

3-[(2-Fluorophenyl)methyl]piperidine hydrochloride

Cat. No. B1531501
CAS RN: 745817-37-2
M. Wt: 229.72 g/mol
InChI Key: IRTOKGPSKMMZTR-UHFFFAOYSA-N
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Description

“3-[(2-Fluorophenyl)methyl]piperidine hydrochloride” is an organic compound with the CAS Number: 1106940-90-2 . It has a molecular weight of 215.7 .


Molecular Structure Analysis

The InChI code for “3-[(2-Fluorophenyl)methyl]piperidine hydrochloride” is 1S/C11H14FN.ClH/c12-11-6-2-1-5-10(11)9-4-3-7-13-8-9;/h1-2,5-6,9,13H,3-4,7-8H2;1H .


Chemical Reactions Analysis

While specific chemical reactions involving “3-[(2-Fluorophenyl)methyl]piperidine hydrochloride” are not available, piperidine derivatives are known to exhibit a wide variety of biological activities and are used in different ways as anticancer, antimicrobial, analgesic, anti-inflammatory, and antipsychotic agents .


Physical And Chemical Properties Analysis

“3-[(2-Fluorophenyl)methyl]piperidine hydrochloride” is a powder at room temperature .

Scientific Research Applications

Synthesis and Evaluation of Ligands for D2-like Receptors

Arylcycloalkylamines, including phenyl piperidines, are highlighted for their role in pharmacophoric groups found in antipsychotic agents. The study examines the impact of arylalkyl substituents, such as 3-[(2-Fluorophenyl)methyl]piperidine hydrochloride, on the potency and selectivity of ligands binding to D2-like receptors. The research suggests that the composite structure of these compounds, rather than individual moieties, contributes to their selectivity and potency at D2-like receptors (Sikazwe et al., 2009).

Toxicity of Organic Fluorophores in Molecular Imaging

This review focuses on the toxicity of fluorophores, including those structurally similar to 3-[(2-Fluorophenyl)methyl]piperidine hydrochloride, used in vivo for cancer diagnosis. Despite the potential toxicity, the study concludes that the doses used in molecular imaging are significantly lower than those associated with toxic effects. This information is crucial for the safe application of such compounds in clinical settings (Alford et al., 2009).

Potential of Piper spp. in Leishmaniasis Treatment

This review explores the leishmanicidal activity of compounds from Piper spp., which may share structural features with 3-[(2-Fluorophenyl)methyl]piperidine hydrochloride. The study discusses the potential synergism between different Piper species and their compounds against various forms of leishmaniasis, highlighting the need for further research into these natural sources for effective treatments (Peixoto et al., 2021).

Safety and Hazards

The compound is labeled with the GHS07 pictogram, indicating that it can cause skin irritation, eye irritation, and may cause respiratory irritation . Precautionary measures include avoiding breathing its dust/fume/gas/mist/vapors/spray, washing hands thoroughly after handling, and wearing protective gloves/protective clothing/eye protection/face protection .

properties

IUPAC Name

3-[(2-fluorophenyl)methyl]piperidine;hydrochloride
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C12H16FN.ClH/c13-12-6-2-1-5-11(12)8-10-4-3-7-14-9-10;/h1-2,5-6,10,14H,3-4,7-9H2;1H
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

IRTOKGPSKMMZTR-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1CC(CNC1)CC2=CC=CC=C2F.Cl
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C12H17ClFN
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

229.72 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

3-[(2-Fluorophenyl)methyl]piperidine hydrochloride

CAS RN

745817-37-2
Record name Piperidine, 3-[(2-fluorophenyl)methyl]-, hydrochloride (1:1)
Source CAS Common Chemistry
URL https://commonchemistry.cas.org/detail?cas_rn=745817-37-2
Description CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society.
Explanation The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated.

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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